5,7-Dibromoisoquinoline
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Overview
Description
5,7-Dibromoisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 5,7-Dibromoisoquinoline are currently unknown. The compound is a derivative of isoquinoline
Mode of Action
As a derivative of isoquinoline , it may share some of the parent compound’s interactions with its targets.
Pharmacokinetics
Information about the compound’s impact on bioavailability is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoisoquinoline typically involves the bromination of isoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like sulfuric acid. The reaction is carried out at low temperatures to control the bromination process and achieve selective substitution at the desired positions .
Industrial Production Methods: For large-scale production, the process can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature control, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
5,7-Dibromoisoquinoline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
5,8-Dibromoisoquinoline: Another brominated isoquinoline with bromine atoms at the 5th and 8th positions.
5-Bromoisoquinoline: A simpler derivative with a single bromine atom at the 5th position.
8-Bromoisoquinoline: A derivative with a bromine atom at the 8th position.
Uniqueness: 5,7-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activity. The presence of two bromine atoms at the 5th and 7th positions can enhance its potential for halogen bonding and increase its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
5,7-dibromoisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKOBTYLMIJXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137673-43-7 |
Source
|
Record name | 5,7-dibromoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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